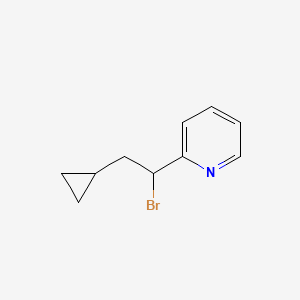

2-(1-Bromo-2-cyclopropylethyl)pyridine

Description

2-(1-Bromo-2-cyclopropylethyl)pyridine is a brominated pyridine derivative characterized by a cyclopropylethyl chain substituted at the 2-position of the pyridine ring. The bromine atom on the ethyl chain and the strained cyclopropane ring confer unique reactivity and steric properties. Its molecular formula is C₁₀H₁₁BrN, distinguishing it from simpler bromopyridines by the extended ethylcyclopropyl substituent.

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

2-(1-bromo-2-cyclopropylethyl)pyridine |

InChI |

InChI=1S/C10H12BrN/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7H2 |

InChI Key |

DWJUCLVRLLCHEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(C2=CC=CC=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of 2-(1-Bromo-2-cyclopropylethyl)pyridine and Analogues

Key Observations:

- Steric Effects : The ethylcyclopropyl group in the target compound introduces significant steric hindrance compared to direct cyclopropyl or methyl substituents (e.g., ). This may slow nucleophilic substitutions but stabilize intermediates in transition-metal catalysis.

- Electronic Effects : Bromine’s strong electron-withdrawing nature contrasts with hydroxyl’s electron-donating properties in 2-hydroxypyridine . This difference influences acidity (pKa) and reactivity in aromatic substitution.

- Ring Strain : The cyclopropane moiety in the target compound and 4-bromo-2-cyclopropylpyridine can undergo strain-driven reactions, such as ring-opening under acidic or radical conditions.

Substitution Reactions:

- Bromine as a Leaving Group : The target compound’s bromine is more reactive in SN2 reactions compared to chlorine in 2-(chloromethyl)pyridine , but steric hindrance from the cyclopropylethyl chain may limit accessibility.

- Cross-Coupling : Similar to 2-bromo-3-methylpyridine , the target compound can participate in Suzuki-Miyaura couplings, but the bulky substituent may require tailored catalysts (e.g., Pd with bulky phosphine ligands).

Cyclopropane-Specific Reactivity:

- The cyclopropylethyl group may undergo ring-opening via hydrogenolysis or acid-catalyzed pathways, a feature absent in non-cyclopropane analogues like 2-bromo-6-(piperidin-1-yl)pyridine .

Research Findings

- Rearrangement Reactions : Unlike nitro-substituted pyridines (e.g., ’s nitro derivatives forming imidazopyridines ), the target compound’s bromine may favor elimination over ring expansion.

- Coordination Chemistry : Pyridine derivatives with bulky substituents (e.g., ’s phosphine oxide ligands ) show altered metal-binding behavior. The cyclopropylethyl group in the target compound could modulate ligand geometry in Ru or Mo complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.